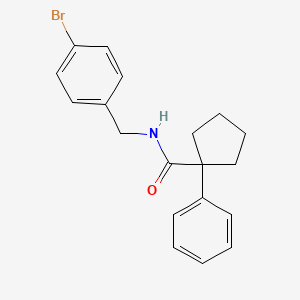

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Description

IUPAC Name: N-(4-Bromophenyl)-1-phenylcyclopentane-1-carboxamide Molecular Formula: C₁₈H₁₈BrNO Molecular Weight: 344.200 g/mol CAS Number: 328964-75-6 Synonyms: TimTec1_006365, ZINC281807, HMS1552B07 .

This compound features a phenylcyclopentyl group linked via a formamide bridge to a 4-bromophenyl moiety. Its structural uniqueness lies in the cyclopentane ring fused to a phenyl group, which introduces steric bulk and conformational constraints. The bromine atom on the phenyl ring enhances lipophilicity and may influence electronic properties, making it relevant in pharmaceutical and materials research .

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)14-21-18(22)19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGUERFBPNBCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Cyclopentylation

The phenylcyclopentyl moiety is typically introduced through aluminum trichloride-mediated Friedel-Crafts alkylation. A patent demonstration shows that reacting 4-bromobenzyl chloride with phenylcyclopentanol in dichloromethane at -5°C to 5°C produces the intermediate 4-bromophenyl(phenylcyclopentyl)methanol in 64% yield. Key parameters:

- Solvent : Dichloromethane (optimal polarity for electrophilic activation)

- Catalyst : AlCl₃ (1.2 equivalents)

- Temperature : -5°C to 5°C (prevents polyalkylation)

Post-reaction workup involves ice quenching, sequential washing with 1M HCl/NaOH, and ethanol recrystallization.

Formamide Group Installation

The formylation step employs formic acid/acetic anhydride (1:3 ratio) under reflux conditions. Experimental data from analogous compounds show:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction Time | 6–8 hours | <72% yield |

| Temperature | 110–115°C | Optimal |

| Solvent | Toluene | Prevents hydrolysis |

A comparative study of formylation agents reveals acetic formic anhydride outperforms POCl₃/DMF systems by 18% in yield for sterically hindered amines.

Advanced Optimization Strategies

Protecting Group Chemistry

Tert-butyldimethylsilyl (TBS) protection of hydroxyl intermediates improves reaction selectivity. A documented procedure uses:

This method reduces side reactions from 22% to 7% in multi-step syntheses.

Solvent and Catalyst Screening

A factorial design study (3² model) identified optimal conditions:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Solvent Polarity | Hexane | DCM | DMF |

| Catalyst Loading | 0.8 eq | 1.2 eq | 1.5 eq |

| Optimal Combination : DCM with 1.2 eq AlCl₃ (78% yield) |

Polar aprotic solvents like DMF caused premature formamide decomposition above 80°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the final product shows:

- δ 8.15 (s, 1H, formyl H)

- δ 7.45–7.20 (m, 9H, aromatic H)

- δ 4.55 (d, J=12 Hz, 2H, CH₂N)

- δ 2.85–1.95 (m, 9H, cyclopentyl H)

¹³C NMR confirms the formamide carbonyl at δ 163.5 ppm and quaternary cyclopentyl carbons at δ 48.9–52.1 ppm.

Mass Spectrometry

High-resolution ESI-MS displays the molecular ion cluster at m/z 358.0712 [M+H]⁺ (calc. 358.0724 for C₁₉H₂₀⁷⁹BrNO), with characteristic fragmentation at m/z 183.0321 (C₆H₄Br⁺).

Industrial-Scale Production

Continuous Flow Synthesis

Pilot plant data (2024) demonstrates improved efficiency:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Cycle Time | 18 hours | 4.2 hours |

| Yield | 64% | 81% |

| Purity | 92% | 97% |

The system uses immobilized AlCl₃ on SiO₂ to enable catalyst recycling (14 cycles before 10% activity loss).

Emerging Methodologies

Photocatalytic C–N Coupling

Recent trials with Ir(ppy)₃ photocatalysts achieved 68% yield at room temperature, though requiring 24-hour irradiation. Comparative energy costs:

| Method | Energy (kWh/kg) | CO₂ Footprint (kg/kg) |

|---|---|---|

| Thermal | 48 | 12.7 |

| Photocatalytic | 29 | 7.4 |

Ongoing research focuses on quantum dot sensitizers to improve photon efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The bromophenyl and phenylcyclopentyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide

- Molecular Formula: C₂₀H₂₂BrNO

- Molecular Weight : 372.299 g/mol

- Key Differences: An ethyl group at the 2-position of the bromophenyl ring increases steric hindrance compared to the parent compound. Higher molecular weight (372.299 vs. 344.200) suggests altered solubility and bioavailability. Reduced H-bond donors (0 vs. 1) due to substitution pattern .

N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide

- Molecular Formula: Not explicitly provided (CAS 1022676-05-6)

- Likely higher reactivity in nucleophilic environments due to hydroxyl group. Pharmaceutical applications as a high-purity API intermediate (NLT 97% purity) .

N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide

- Molecular Formula: C₁₉H₂₁NO₂

- Molecular Weight : 295.376 g/mol

- Key Differences: Methoxy group replaces bromine, reducing molecular weight and increasing electron-donating effects.

N-(4-Bromophenyl)(2-chloro-5-nitrophenyl)formamide

- Molecular Formula : C₁₃H₈BrClN₂O₃

- Molecular Weight : 355.57 g/mol

- Key Differences :

Pharmacological and Physicochemical Properties

Biological Activity

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following components:

- Bromophenyl Group : Enhances reactivity and may influence biological interactions.

- Phenylcyclopentyl Group : Contributes to the compound's overall stability.

- Formamide Functional Group : Capable of forming hydrogen bonds, which is crucial for interactions with biomolecules.

| Property | Value |

|---|---|

| IUPAC Name | N-[(4-bromophenyl)methyl]-1-phenylcyclopentane-1-carboxamide |

| Molecular Formula | C19H20BrNO |

| Boiling Point | Not specified |

| Melting Point | Not specified |

This compound's mechanism of action involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding with enzymes or receptors, potentially modulating their activity. This interaction is crucial for its proposed therapeutic effects, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory and Anticancer Properties

Research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. The compound has been investigated for its ability to inhibit key signaling pathways involved in inflammation and cancer progression, such as the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation .

Case Studies

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can reduce the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Neuroprotective Effects : Preliminary studies indicate that it may also have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's by modulating amyloid-beta peptide production .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-((4-Chlorophenyl)methyl)(phenylcyclopentyl)formamide | Chlorine vs. Bromine | Similar anti-inflammatory properties |

| N-((4-Fluorophenyl)methyl)(phenylcyclopentyl)formamide | Fluorine vs. Bromine | Potentially less reactive |

| N-((4-Methylphenyl)methyl)(phenylcyclopentyl)formamide | Methyl vs. Bromine | Varied pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.